molecular formula C8H8F3NO4 B2887686 methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2138051-85-9

methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B2887686
CAS No.: 2138051-85-9
M. Wt: 239.15
InChI Key: YBJIJMFHYPWKCQ-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound characterized by its trifluoroacetyl group attached to the oxazine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dihydro-2H-oxazine-4-carboxylic acid as the starting material.

  • Trifluoroacetylation: The carboxylic acid group is then converted to its trifluoroacetyl derivative using trifluoroacetic anhydride in the presence of a suitable catalyst.

  • Methylation: Finally, the trifluoroacetyl group is methylated using methanol under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Methyl 2,2,2-trifluoroacetate: Similar in structure but lacks the oxazine ring.

  • Trifluoroacetyl-protected amino acids: Used in peptide synthesis.

Uniqueness: Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is unique due to its combination of the trifluoroacetyl group and the oxazine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIJMFHYPWKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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